molecular formula C27H15N B12903413 Dibenz(c,h)indeno(1,2,3-kl)acridine CAS No. 36762-09-1

Dibenz(c,h)indeno(1,2,3-kl)acridine

Cat. No.: B12903413
CAS No.: 36762-09-1
M. Wt: 353.4 g/mol
InChI Key: QSXOFQDWVNTYLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibenzo[c,h]indeno[1,2,3-kl]acridine is a polycyclic aromatic hydrocarbon with the molecular formula C27H15N. It is characterized by its complex structure, which includes multiple aromatic rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibenzo[c,h]indeno[1,2,3-kl]acridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions to form the desired polycyclic structure. The reaction conditions often require high temperatures and the presence of catalysts to facilitate the formation of the complex aromatic rings .

Industrial Production Methods

Industrial production of dibenzo[c,h]indeno[1,2,3-kl]acridine may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dibenzo[c,h]indeno[1,2,3-kl]acridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction could produce partially hydrogenated compounds .

Scientific Research Applications

Dibenzo[c,h]indeno[1,2,3-kl]acridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of dibenzo[c,h]indeno[1,2,3-kl]acridine involves its ability to intercalate into DNA, disrupting the normal function of the genetic material. This can lead to the inhibition of DNA replication and transcription, ultimately causing cell death. The compound may also interact with various enzymes and proteins, affecting their activity and leading to a range of biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dibenzo[c,h]indeno[1,2,3-kl]acridine is unique due to its specific arrangement of aromatic rings, which imparts distinct chemical and biological properties.

Properties

CAS No.

36762-09-1

Molecular Formula

C27H15N

Molecular Weight

353.4 g/mol

IUPAC Name

17-azaheptacyclo[14.11.1.02,7.08,28.010,15.018,27.019,24]octacosa-1(27),2,4,6,8,10,12,14,16(28),17,19,21,23,25-tetradecaene

InChI

InChI=1S/C27H15N/c1-3-9-18-16(7-1)13-14-22-24-21-12-6-5-11-20(21)23-15-17-8-2-4-10-19(17)27(25(23)24)28-26(18)22/h1-15H

InChI Key

QSXOFQDWVNTYLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C4C5=CC=CC=C5C6=CC7=CC=CC=C7C(=C64)N=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.